7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride
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Overview
Description
7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride is a chemical compound with significant interest in various fields of scientific research This compound is known for its unique structural features, which include a bromine atom, a sulfonyl fluoride group, and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one. This intermediate is synthesized from 2-amino-5-bromophenol and 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) in chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The benzoxazine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH₄) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
- 7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
Compared to similar compounds, 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride is unique due to the presence of both a bromine atom and a sulfonyl fluoride group
Properties
Molecular Formula |
C8H5BrFNO4S |
---|---|
Molecular Weight |
310.10 g/mol |
IUPAC Name |
7-bromo-3-oxo-4H-1,4-benzoxazine-6-sulfonyl fluoride |
InChI |
InChI=1S/C8H5BrFNO4S/c9-4-1-6-5(11-8(12)3-15-6)2-7(4)16(10,13)14/h1-2H,3H2,(H,11,12) |
InChI Key |
WRCZDLBOZVZREW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)Br)S(=O)(=O)F |
Origin of Product |
United States |
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